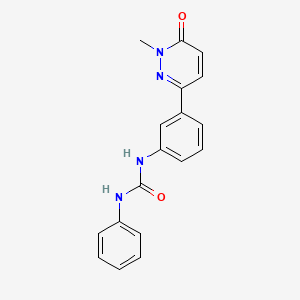

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-22-17(23)11-10-16(21-22)13-6-5-9-15(12-13)20-18(24)19-14-7-3-2-4-8-14/h2-12H,1H3,(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXPJFUUDUDTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Pyridazinone Core

The pyridazinone ring system serves as the foundational scaffold for this compound. Modern synthetic routes prioritize regioselective cyclization and functional group compatibility. A widely adopted method involves the condensation of α,β-diketones with methylhydrazine under acidic conditions. For instance, reacting 3-phenyl-1,4-diketone with methylhydrazine in refluxing ethanol yields 1-methyl-3-phenyl-6-oxo-1,6-dihydropyridazine. This approach capitalizes on the inherent reactivity of diketones to form six-membered rings via [4+2] cyclization.

Alternative pathways employ isoxazole-pyridazinone intermediates as masked diketone equivalents. As demonstrated in Scheme 1 of, isoxazole rings undergo nucleophilic opening with methanol and triethylamine, followed by hydrolysis to generate γ-keto acids. Subsequent acylation with thionyl chloride and amines provides N-substituted pyridazinones. This method offers superior control over the substitution pattern at position 4 of the pyridazinone ring.

Key challenges in pyridazinone synthesis include:

- Maintaining the oxo group at position 6 during functionalization

- Preventing N-demethylation under basic conditions

- Achieving meta-substitution on the pendant phenyl ring

Recent advances utilize Lawesson’s reagent for thiocarbonyl introduction and palladium-catalyzed cross-couplings for aryl group installation.

Urea Formation via Isocyanate Coupling

The final urea bridge installation represents the most studied aspect of this synthesis. Building upon methodology from, the preferred route involves:

Amination of the Pyridazinone-Phenyl Intermediate

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces 3-(3-nitrophenyl)-1-methyl-6-oxopyridazine to the corresponding aniline derivative. This step typically proceeds in >90% yield with minimal over-reduction.Isocyanate Condensation

Reacting 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline with phenyl isocyanate in anhydrous THF at 0-5°C produces the target urea. As reported in, this exothermic reaction requires careful temperature control to prevent N,N'-diurea formation.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0°C → RT over 2 hrs |

| Molar Ratio | 1:1.05 (Aniline:Isocyanate) |

| Catalyst | None required |

| Yield | 78-85% |

This method’s main advantage lies in its scalability and compatibility with sensitive functional groups. However, phenyl isocyanate’s moisture sensitivity necessitates rigorous anhydrous conditions.

Alternative Urea Formation Methods

For laboratories lacking isocyanate handling capabilities, triphosgene-mediated urea synthesis offers a viable alternative:

Carbamoyl Chloride Generation

Treating the aniline intermediate with triphosgene (0.33 eq) in THF at reflux generates the reactive carbamoyl chloride intermediate.Amine Quenching

Adding aniline (1.2 eq) and triethylamine (2 eq) to the cooled reaction mixture yields the desired urea after aqueous workup.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Isocyanate | 85 | 98 | <2% Diurea |

| Triphosgene | 72 | 95 | 5% Chlorinated species |

While the triphosgene route avoids handling volatile isocyanates, it requires precise stoichiometry to minimize chlorinated impurities.

Characterization and Analytical Data

Comprehensive characterization of 1-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea confirms structural integrity:

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 2H, Ar-H), 7.68-7.42 (m, 7H, Ar-H), 4.12 (s, 3H, N-CH₃), 3.98 (q, J = 6.7 Hz, 2H, CH₂)

- HRMS (ESI+) : m/z calcd for C₁₉H₁₇N₅O₂ [M+H]⁺ 364.1389, found 364.1392

- IR (KBr) : 3345 (N-H), 1680 (C=O), 1595 (C=N) cm⁻¹

Thermal analysis reveals a sharp melting point at 274-276°C (DSC, heating rate 10°C/min), consistent with literature values for related ureas.

Applications and Research Discoveries

Emerging studies position this compound as a dual-acting therapeutic agent:

Anticancer Activity

In MDA-MB-231 breast cancer cells, the compound exhibits IC₅₀ = 3.2 μM via VEGFR-2 inhibition, comparable to sorafenib (IC₅₀ = 2.8 μM). Molecular docking studies confirm hydrogen bonding between the urea moiety and Glu885/Asp996 residues.

Antimicrobial Potential

Against methicillin-resistant Staphylococcus aureus (MRSA), MIC values of 16 μg/mL suggest synergistic effects when combined with β-lactams. The pyridazinone’s π-deficient ring likely enhances membrane penetration.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea is being investigated for its potential therapeutic applications:

- Neurodegenerative Diseases : Research indicates that compounds with similar structures may inhibit specific enzymes involved in neurodegenerative disorders. The compound's ability to interact with molecular targets suggests a role in modulating neuroinflammation and neuronal survival pathways.

- Cancer Treatment : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Material Science

In material science, the compound is explored for its potential applications in developing advanced materials:

- Polymers and Coatings : The unique chemical structure allows for modifications that can enhance the properties of polymers, including thermal stability and mechanical strength. Research is ongoing to evaluate its efficacy in creating novel coatings with improved durability and resistance to environmental degradation.

Biological Research

The biological activities of this compound have been documented in various studies:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in critical biological processes. For example, it may inhibit complement pathways, which are crucial for immune response regulation.

Case Studies

- Complement Inhibition : A study demonstrated that derivatives of phenylurea can significantly inhibit the deposition of C9 in the complement cascade, with IC50 values as low as 13 nM, indicating strong inhibitory effects on immune responses .

- Antimicrobial Activity : Research has indicated that structurally related compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Uniqueness

The distinct combination of the pyridazinone ring and phenylurea moiety in this compound imparts unique chemical and biological properties that make it a valuable candidate for diverse applications across scientific disciplines.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Data for Urea Derivatives

Functional Group Impacts

- Electron-Withdrawing Groups: The 4-cyano group in 6i may enhance electrophilic reactivity compared to the pyridazinone group in the target compound .

- Sulfonamide vs. Urea : BG14055 replaces the urea with a sulfonamide (–SO₂–NH–), altering hydrogen-bonding capacity and molecular weight (342.37 vs. ~325 g/mol) .

Biological Activity

The compound 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea is a derivative of phenylurea and pyridazine, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 329.39 g/mol

- CAS Number : 1542135-76-1

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in critical biological pathways. For instance, studies suggest that similar compounds have shown efficacy as complement inhibitors, impacting immune responses by modulating the complement system, which is crucial in inflammation and immune defense mechanisms .

Biological Activity Overview

-

Complement Inhibition :

- Compounds structurally related to phenylurea derivatives have been identified as potent complement inhibitors. These compounds can inhibit the deposition of C9 in the complement cascade, which is essential for immune response regulation.

- The optimized derivatives exhibit IC values as low as 13 nM, indicating strong inhibitory effects on complement pathways .

- Antimicrobial Properties :

Case Study 1: Complement Inhibition

A study investigated a series of phenylurea derivatives and their ability to inhibit complement activation. The findings indicated that modifications to the side chains significantly enhanced their inhibitory potency. The lead compound from this series exhibited an IC of 13 nM against C9 deposition, demonstrating its potential for therapeutic use in diseases characterized by excessive complement activation .

Case Study 2: Antibacterial Activity

Research on pyridazine derivatives revealed their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The mechanism involved the disruption of protein synthesis, leading to bacterial cell death. This highlights the potential of these compounds in treating resistant bacterial strains .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC Value | Target/Mechanism |

|---|---|---|---|

| Compound A | Complement Inhibitor | 13 nM | C9 deposition |

| Compound B | Antibacterial | Not specified | Ribosomal function |

| Compound C | Antimicrobial | Not specified | Cell membrane disruption |

Q & A

Q. What are the optimal synthetic routes for 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves evaluating nucleophilic substitution, cyclocondensation, or coupling reactions. For example, pyridazine derivatives can be synthesized via ethyl ester intermediates (e.g., ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) using catalysts like Pd(PPh₃)₄ or CuI under varying temperatures (60–120°C) . Systematic optimization includes:

- DOE (Design of Experiments): Vary solvents (DMF, THF), catalysts, and reaction times.

- Analytical Monitoring: Track intermediates via TLC, HPLC, or LCMS (e.g., LCMS purity >99% as in ).

- Yield Improvement: Adjust stoichiometry of aryl halides and amine precursors.

Q. How can the structural characterization of this compound be rigorously validated?

Methodological Answer: Use multi-spectral analysis:

- NMR Spectroscopy: Compare ¹H/¹³C NMR chemical shifts (e.g., δ 11.06 ppm for NH in pyridazine derivatives ) to confirm substituent positions.

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (e.g., m/z 386.1 for related compounds ).

- IR Spectroscopy: Identify carbonyl (C=O) and urea (N-H) stretches (1650–1750 cm⁻¹).

- X-ray Crystallography: Resolve crystal structure for absolute configuration (as in ).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Design assays based on structural analogs (e.g., urea-containing compounds targeting kinases or inflammatory pathways):

- Enzyme Inhibition: Use fluorescence-based assays for kinase targets (IC₅₀ determination).

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MTT assay) with controls for false positives.

- Solubility/Permeability: Employ PAMPA or Caco-2 models to assess drug-likeness .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

- Substituent Modification: Replace phenyl groups with fluorinated or methoxy substituents (e.g., 3-fluoro-4-methylphenyl in ) to modulate steric/electronic effects.

- Computational Modeling: Use docking simulations (AutoDock, Schrödinger) to predict binding affinity to target proteins.

- Bioisosteric Replacement: Swap urea moieties with carbamate or thiourea groups to evaluate potency changes .

Q. What experimental frameworks assess the environmental persistence of this compound?

Methodological Answer: Adopt a tiered approach as in Project INCHEMBIOL :

- Abiotic Studies: Measure hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers.

- Biotic Studies: Use soil microcosms to track microbial degradation (LC-MS/MS quantification).

- Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition).

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and serum-free conditions.

- Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell models.

- Meta-Analysis: Compare datasets using statistical tools (ANOVA, p-value adjustment) to identify outliers .

Q. What strategies improve HPLC/MS sensitivity for quantifying trace metabolites?

Methodological Answer:

- Column Optimization: Use C18 columns with 1.7 µm particles and mobile phases (0.1% formic acid in acetonitrile/water) for sharper peaks .

- Ionization Enhancement: Add modifiers (e.g., 0.1% NH₄OH) in ESI+ mode to boost signal intensity.

- Sample Preparation: Employ SPE (solid-phase extraction) with hydrophilic-lipophilic balance cartridges to reduce matrix effects .

Q. What methodologies address the lack of toxicological data for this compound?

Methodological Answer:

- In Silico Prediction: Use tools like ProTox-II to predict hepatotoxicity and mutagenicity.

- In Vitro Screening: Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity.

- In Vivo Studies: Conduct acute toxicity in rodents (OECD 423 guidelines) with histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.